molecular formula C9H21N3O B088484 N8-Acetylspermidine CAS No. 13431-24-8

N8-Acetylspermidine

Cat. No.: B088484
CAS No.: 13431-24-8
M. Wt: 187.28 g/mol
InChI Key: FONIWJIDLJEJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N8-Acetylspermidine dihydrochloride is a polyamine compound that plays a significant role in various biological processes. It is a derivative of spermidine, which is essential for cell growth and differentiation. This compound is known for its regulatory effects on ischemic cardiac apoptosis and resultant cardiac dysfunction .

Mechanism of Action

N8-Acetylspermidine is a polyamine that regulates ischemic cardiac apoptosis and resultant cardiac dysfunction . It is hypothesized that this compound is a mechanistic biomarker of adverse outcomes in patients with ischemic cardiomyopathy .

Safety and Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition .

Future Directions

N8-Acetylspermidine is a novel mechanistic biomarker in ischemic cardiomyopathy . Independent of traditional heart failure measures, higher this compound levels are associated with higher mortality in patients with ischemic cardiomyopathy and incident heart failure in those who have coronary artery disease without heart failure . The mechanisms underlying these observations require further exploration .

Preparation Methods

Synthetic Routes and Reaction Conditions: N8-Acetylspermidine dihydrochloride is synthesized through the acetylation of spermidine. The acetylation process involves the use of acetyl-coenzyme A as the acetyl donor. The reaction is catalyzed by spermidine N8-acetyltransferase, a nuclear enzyme associated with chromatin .

Industrial Production Methods: Industrial production of this compound dihydrochloride typically involves the large-scale acetylation of spermidine using acetyl-coenzyme A. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: N8-Acetylspermidine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

N-[4-(3-aminopropylamino)butyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O/c1-9(13)12-8-3-2-6-11-7-4-5-10/h11H,2-8,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONIWJIDLJEJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34450-15-2 (di-hydrochloride)
Record name N(8)-Acetylspermidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60158637
Record name N(8)-Acetylspermidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N8-Acetylspermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13431-24-8, 34450-15-2
Record name N8-Acetylspermidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13431-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(8)-Acetylspermidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(8)-Acetylspermidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N8-Acetylspermidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N8-Acetylspermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 - 203 °C
Record name N8-Acetylspermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N8-Acetylspermidine
Reactant of Route 2
Reactant of Route 2
N8-Acetylspermidine
Reactant of Route 3
Reactant of Route 3
N8-Acetylspermidine
Reactant of Route 4
Reactant of Route 4
N8-Acetylspermidine
Reactant of Route 5
Reactant of Route 5
N8-Acetylspermidine
Reactant of Route 6
Reactant of Route 6
N8-Acetylspermidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.